molecular formula C9H9ClOS B13202696 1-(2-Chlorophenyl)-2-(methylsulfanyl)ethan-1-one

1-(2-Chlorophenyl)-2-(methylsulfanyl)ethan-1-one

Cat. No.: B13202696
M. Wt: 200.69 g/mol
InChI Key: LIOYOKPCQQBIEU-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-(methylsulfanyl)ethan-1-one is an organic compound characterized by the presence of a chlorophenyl group and a methylsulfanyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-2-(methylsulfanyl)ethan-1-one typically involves the reaction of 2-chlorobenzaldehyde with methyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-2-(methylsulfanyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-(methylsulfanyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the methylsulfanyl group can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-2-(methylsulfanyl)ethanol: Similar structure but with an alcohol group instead of a ketone.

    1-(2-Chlorophenyl)-2-(methylsulfonyl)ethan-1-one: Contains a sulfone group instead of a methylsulfanyl group.

    1-(2-Chlorophenyl)-2-(methylthio)ethan-1-one: Similar structure but with a thioether group.

Uniqueness

1-(2-Chlorophenyl)-2-(methylsulfanyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H9ClOS

Molecular Weight

200.69 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-methylsulfanylethanone

InChI

InChI=1S/C9H9ClOS/c1-12-6-9(11)7-4-2-3-5-8(7)10/h2-5H,6H2,1H3

InChI Key

LIOYOKPCQQBIEU-UHFFFAOYSA-N

Canonical SMILES

CSCC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

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